Dabco

Catalog No.
S562889
CAS No.
280-57-9
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabco

CAS Number

280-57-9

Product Name

Dabco

IUPAC Name

1,4-diazabicyclo[2.2.2]octane

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2

InChI Key

IMNIMPAHZVJRPE-UHFFFAOYSA-N

SMILES

Array

solubility

13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C
Soluble in chloroform
45 g/100 g water at 25 °C

Synonyms

1,4-Ethylenepiperazine; 33LV; A 33; AE 33; Activator 105E; Bicyclo[2.2.2]-1,4-diazaoctane; D 33LV; Dabco; Dabco 33LV; Dabco 3LV; Dabco Crystal; Dabco Crystalline; Dabco L 1202; Dabco S 25; Jeffcat TD 100; Kaolizer 31; L 33; L 33E; LC 96003; LV 33; Mi

Canonical SMILES

C1CN2CCN1CC2

The exact mass of the compound 1,4-Diazabicyclo[2.2.2]octane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.01 m13 g/100 g acetone at 25 °c; 51 g/100 g benzene at 25 °c; 77 g/100 g ethanol at 25 °c; 26.1 g/100 g methyl ethyl ketone at 25 °csoluble in chloroform45 g/100 g water at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56362. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dabco (CAS: 280-57-9) is a highly symmetric, bicyclic tertiary amine widely procured as a highly nucleophilic catalyst and a structural directing agent. Unlike standard aliphatic amines, its cage-like structure exposes the nitrogen lone pairs, eliminating steric hindrance and maximizing nucleophilicity. Industrially, it serves as the benchmark gelling catalyst in polyurethane foam manufacturing, driving the isocyanate-polyol crosslinking reaction. In laboratory synthesis, it is the standard organocatalyst for Morita-Baylis-Hillman (MBH) reactions and a critical pillaring ligand for tuning pore dimensions in metal-organic frameworks (MOFs). Its dual utility in bulk polymer processing and precision organic synthesis makes it a high-priority procurement target over generic amine bases [1].

Substituting Dabco with cheaper, more common tertiary amines like triethylamine (TEA) or standard blowing catalysts like BDMAEE leads to process failures. In organocatalysis, the freely rotating alkyl groups of TEA create steric hindrance that blocks the nitrogen lone pairs, drastically reducing nucleophilic attack rates and depressing yields in carbon-carbon bond-forming reactions. In polyurethane formulation, replacing Dabco with BDMAEE shifts the reaction kinetics entirely; rather than promoting the structural urethane linkage (gelling), the system defaults to the isocyanate-water reaction (blowing), resulting in foam collapse, poor density distribution, and mechanical failure. Furthermore, in reticular chemistry, substituting Dabco with longer ligands like 4,4'-bipyridine alters the crystallographic spacing, fundamentally changing the pore size and gas selectivity of the resulting MOF[1].

Polyurethane Catalysis Selectivity: Gelling vs. Blowing Profile

In polyurethane copolymerization, the choice of amine catalyst dictates the balance between structural crosslinking (urethane formation) and gas expansion (urea formation). Kinetic studies demonstrate that Dabco strongly favors the gelling reaction, exhibiting a urea-to-urethane reaction rate constant ratio of 0.134. In contrast, the standard blowing catalyst BDMAEE exhibits a ratio of 39.0 [1]. This nearly 290-fold difference in selectivity confirms Dabco's critical role in rapidly building the polymer network before the expanding gas can cause structural collapse.

Evidence DimensionRatio of urea (blowing) to urethane (gelling) reaction rate constants
Target Compound Data0.134 (Dabco)
Comparator Or Baseline39.0 (BDMAEE)
Quantified Difference~290-fold higher kinetic preference for urethane formation with Dabco
ConditionsPolyurethane-polyurea (PUU) copolymer synthesis at room temperature

Procurement of Dabco is mandatory for flexible and rigid foam applications where rapid structural integrity and mold stability are required.

Nucleophilic Binding Affinity vs. Unhindered Amines

The bicyclic structure of Dabco prevents the steric shielding of its nitrogen lone pairs, resulting in significantly higher nucleophilicity compared to linear amines. In the binding of electrophilic diaryliodonium salts, Dabco achieves an association constant (KIN) of 34.46 M-1. By comparison, unhindered primary amines like N-butylamine achieve a KIN of only 2.99 M-1 [1]. This order-of-magnitude increase in binding affinity drives the rapid formation of zwitterionic intermediates in complex catalytic cycles.

Evidence DimensionBinding constant (KIN) with iodonium salts
Target Compound Data34.46 M-1 (Dabco)
Comparator Or Baseline2.99 M-1 (N-butylamine)
Quantified Difference11.5-fold higher binding affinity for Dabco
ConditionsNMR titration in CDCl3 solvent

Justifies the selection of Dabco for demanding nucleophilic organocatalytic reactions where standard aliphatic amines fail to activate the electrophile.

Steric Control in MOF Pillaring: Pore Size and Thermal Stability

In the synthesis of pillared-layer metal-organic frameworks such as Ni(HBTC), substituting the pillaring ligand directly controls the framework's physical properties. Using Dabco as the pillar yields a rigid, compact structure with a pore size of 5.3 Å and a thermal stability limit of 278 °C. Substituting Dabco with the longer 4,4'-bipyridine (bipy) increases the pore size to 5.5 Å but compromises thermal stability, reducing it to 267 °C [1]. The shorter aliphatic Dabco pillar restricts pore volume, which is critical for size-exclusion-based gas separations.

Evidence DimensionMOF pore size and thermal decomposition temperature
Target Compound Data5.3 Å pore size; 278 °C stability (Dabco)
Comparator Or Baseline5.5 Å pore size; 267 °C stability (4,4'-bipyridine)
Quantified Difference0.2 Å reduction in pore size and 11 °C increase in thermal stability with Dabco
ConditionsIsoreticular Ni(HBTC) MOF synthesis and characterization

Materials scientists must procure Dabco when engineering MOFs for high-temperature stability and strict size-exclusion gas separation.

Polyurethane Foam Manufacturing (Gelling Catalyst)

Directly utilizing its 0.134 urea/urethane rate ratio, Dabco is the established catalyst for automotive seating, rigid insulation panels, and high-resilience foams where rapid polymer crosslinking is required to prevent mold collapse[1].

Morita-Baylis-Hillman (MBH) Organocatalysis

Capitalizing on its unhindered lone pairs and high nucleophilic binding affinity, Dabco serves as the standard catalyst for C-C bond formation between aldehydes and activated alkenes, providing higher nucleophilic binding than sterically hindered amines [2].

Isoreticular MOF Synthesis and Gas Separation

Acting as a compact pillaring ligand, Dabco is selected over bipyridine to engineer MOFs with restricted pore sizes (e.g., 5.3 Å) and enhanced thermal stability, optimizing the material for selective ethane/ethylene trapping [3].

Physical Description

Pellets or Large Crystals; Liquid; Other Solid
White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO]

Color/Form

Colorless hygroscopic crystals

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

112.100048391 Da

Monoisotopic Mass

112.100048391 Da

Boiling Point

174 °C

Flash Point

62 °C

Heavy Atom Count

8

Density

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo

LogP

log Kow = -0.49 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

158 °C

UNII

X8M57R0JS5

Related CAS

51390-22-8 (diacetate)

GHS Hazard Statements

Aggregated GHS information provided by 846 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 846 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 840 of 846 companies with hazard statement code(s):;
H228 (73.69%): Flammable solid [Danger Flammable solids];
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (45.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (47.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (16.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Radiation-Protective Agents

Vapor Pressure

0.74 [mmHg]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

280-57-9

Associated Chemicals

Bicyclo(2.2.2)octane, 1,4-diaza, dihydrochloride;49563-87-3

Wikipedia

DABCO

Methods of Manufacturing

KRAUSE ET AL, BRITISH PATENT 871,754 (1958 TO HOUDRY PROCESS).
Triethylenediamine can be produced from ethylenediamine or ethanolamine, diethanolamine, or diethylenetriamine with a variety of different catalysts.

General Manufacturing Information

Plastics Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Construction
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Petrochemical Manufacturing
Wholesale and Retail Trade
Miscellaneous Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
1,4-Diazabicyclo[2.2.2]octane: ACTIVE
Triethylenediamine is used to impregnate the activated carbon found in respiratory protection against chemical weapon agents.
Certain low-molecular chemical weapon agents such as hydrogen cyanide and cyanogen chloride are poorly absorbed by active carbon. In order to improve protection against these substances, the carbon is impregnated with metallic salts of copper, chromium and sometimes silver. Further impregnation with organic substances also occurs, the most common additive being triethylenediamine.

Analytic Laboratory Methods

Gas chromatographic identification & separation of piperazine derivatives were achieved with good reproducibility.
Method: NIOSH 2540, issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: naphthylisothiourea derivative of analytes; Matrix: air; Detection Limit: 0.9 ug per sample. /Ethylenediamine/

Dates

Last modified: 08-15-2023
Ross et al. Reactions of HDDA benzynes with structurally complex, multifunctional natural products. Nature Chemistry, doi: 10.1038/nchem.2732, published online 27 February 2017
Burtch et al. In situ visualization of loading-dependent water effects in a stable metal-organic framework. Nature Chemistry, doi: 10.1038/s41557-019-0374-y, published online 2 December 2019
Su et al. Dipolar order in an amphidynamic crystalline metal-organic framework through reorienting linkers. Nature Chemistry, DOI: 10.1038/s41557-020-00618-6, published online 15 February 2021

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